![molecular formula C38H46ClN2NaO6S2 B1142146 ナトリウム;4-[2-[2-[2-クロロ-3-[2-[3,3-ジメチル-1-(4-スルホナトブチル)インドール-1-イウム-2-イル]エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-3,3-ジメチルインドール-1-イル]ブタン-1-スルホネート CAS No. 115970-66-6](/img/structure/B1142146.png)

ナトリウム;4-[2-[2-[2-クロロ-3-[2-[3,3-ジメチル-1-(4-スルホナトブチル)インドール-1-イウム-2-イル]エテニル]シクロヘキサ-2-エン-1-イリデン]エチリデン]-3,3-ジメチルインドール-1-イル]ブタン-1-スルホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

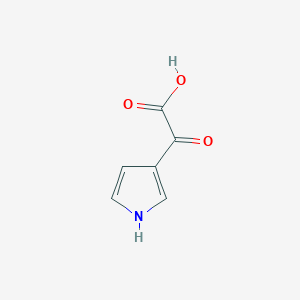

IR 783 is a heptamethine cyanine fluorescent probe for in vivo imaging of tumor cells. It displays excitation/emission maxima of 633/780 nm, respectively. IR 783 is transported into tumor cells, an effect that can be blocked by the organic anion transporting polypeptide (OATP) inhibitor sulfobromophthalein (bromosulfalein; ). In vivo, IR 783 (11.25 mg/kg) preferentially accumulates in tumor tissue in an ACHN kidney cancer mouse xenograft model. It has been conjugated to polyethylenimines for tumor-specific gene delivery.

科学的研究の応用

肝細胞癌の画像誘導治療

この化合物は、インドシアニングリーン(ICG)の誘導体であり、心臓拍出量、肝機能、肝血流を決定するために使用されるFDA承認の術中画像化剤です {svg_1}. 肝細胞癌(HCC)の高局所空間的および時間的分解能画像化が報告されています {svg_2}. しかし、HCC画像化のためのICGの臨床応用は、NIR蛍光画像化技術の浸透深度の制限によって妨げられています {svg_3}.

デュアルモダリティ画像化プローブ

浸透深度の制限という欠点を克服するために、18F標識ICGアナログをデュアルモダリティ画像化プローブとして設計および合成しました {svg_4}. これは、全身ポジトロン断層撮影(PET)画像による癌患者の初期スクリーニングと、その後のHCCの術中切除に使用できます {svg_5}.

インドール誘導体の生物学的可能性

インドール骨格は、多くの重要な合成医薬品分子に見られ、治療に役立ち、新しい有用な誘導体の開発に役立つ複数の受容体に高親和性で結合します {svg_6}. インドール誘導体は、抗ウイルス性、抗炎症性、抗癌性、抗HIV性、抗酸化性、抗菌性、抗結核性、抗糖尿病性、抗マラリア性、抗コリンエステラーゼ活性などを有しています {svg_7}.

抗ウイルス活性

インドール誘導体は、抗ウイルス活性を有することが報告されています {svg_8}. 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されています {svg_9}.

抗炎症活性

インドール誘導体は、抗炎症活性も有しています {svg_10}. これは、炎症性疾患の新しい治療薬を開発するための貴重なリソースとなっています {svg_11}.

抗癌活性

インドール誘導体は、抗癌活性を有することが報告されています {svg_12}. これは、新しい抗癌剤を開発するための潜在的なリソースとなっています {svg_13}.

特性

CAS番号 |

115970-66-6 |

|---|---|

分子式 |

C38H46ClN2NaO6S2 |

分子量 |

749.4 g/mol |

IUPAC名 |

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |

InChIキー |

QQIQAVJARACLHE-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |

異性体SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |

正規SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)

![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)

![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)

![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/new.no-structure.jpg)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)